Cas no 74592-36-2 (Ethyl 2-cyclopropylideneacetate)

Ethyl 2-cyclopropylideneacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyclopropylideneacetate
- 2-cyclopropylideneAcetic acid ethyl ester
- Aceticacid, 2-cyclopropylidene-, ethyl ester
- ETHYL 2-CYCLOPROPYLIDENEPROPANOATE
- Aceticacid, cyclopropylidene-, ethyl ester (9CI)
- Cyclopropylideneacetic acid ethylester
- Ethyl cyclopropylideneacetate
- Cyclopropylidene-acetic acid ethyl ester
- AS-43917
- Ethyl2-cyclopropylideneacetate
- DTXSID10452879
- SCHEMBL2502784
- AMY37969
- SY147547
- SB38545
- A936476
- EN300-105471
- 74592-36-2
- Cyclopropyludene-Acetic Acid Ethyl Ester
- MFCD08460630
- AKOS006291478
- CS-0340229
- CINXGNHRKLMYRK-UHFFFAOYSA-N
- FT-0737459
- F2147-3516
- ETHYL 2-[(1E)-CYCLOPROPYLIDENE]ACETATE
- DB-074853
-
- MDL: MFCD08460630
- インチ: InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3
- InChIKey: CINXGNHRKLMYRK-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C=C1CC1
計算された属性
- せいみつぶんしりょう: 126.068079557g/mol
- どういたいしつりょう: 126.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 密度みつど: 1.179±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 78-82 ºC (1 Torr)
- フラッシュポイント: 74.1±9.9 ºC,
- ようかいど: 微溶性(2.8 g/l)(25ºC)、
- PSA: 26.30000
- LogP: 1.26970
Ethyl 2-cyclopropylideneacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB536047-100mg |
Cyclopropylidene-acetic acid ethyl ester; . |
74592-36-2 | 100mg |
€138.80 | 2025-02-17 | ||
eNovation Chemicals LLC | Y1103620-100g |
Ethyl 2-[(1E)-cyclopropylidene]acetate |
74592-36-2 | 95% | 100g |
$9360 | 2024-07-28 | |
Enamine | EN300-105471-10.0g |
ethyl 2-cyclopropylideneacetate |
74592-36-2 | 95% | 10g |
$2261.0 | 2023-04-25 | |
eNovation Chemicals LLC | Y1009242-5g |
Cyclopropylidene-acetic acid ethyl ester |
74592-36-2 | 95% | 5g |
$2230 | 2024-07-28 | |
Enamine | EN300-105471-2.5g |
ethyl 2-cyclopropylideneacetate |
74592-36-2 | 95% | 2.5g |
$660.0 | 2023-10-28 | |
Enamine | EN300-105471-1.0g |
ethyl 2-cyclopropylideneacetate |
74592-36-2 | 95% | 1g |
$300.0 | 2023-04-25 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0840-500mg |
Cyclopropylidene-acetic acid ethyl ester |
74592-36-2 | 97% | 500mg |
¥2614.44 | 2025-01-22 | |
Life Chemicals | F2147-3516-1g |
ethyl 2-cyclopropylideneacetate |
74592-36-2 | 95%+ | 1g |
$301.0 | 2023-09-06 | |
TRC | E287351-100mg |
Ethyl 2-cyclopropylideneacetate |
74592-36-2 | 100mg |
$ 230.00 | 2022-06-05 | ||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01260-10g |
Ethyl 2-cyclopropylideneacetate |
74592-36-2 | 95% | 10g |
$1650 | 2023-09-07 |
Ethyl 2-cyclopropylideneacetate 関連文献
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
Ethyl 2-cyclopropylideneacetateに関する追加情報
Ethyl 2-Cyclopropylideneacetate: A Comprehensive Overview
Ethyl 2-cyclopropylideneacetate, with CAS No. 74592-36-2, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound, characterized by its unique structure featuring a cyclopropane ring fused to an acetyl group, has been extensively studied for its potential applications in various industries. In recent years, advancements in synthetic methodologies and the exploration of its properties have further highlighted its importance in modern chemistry.
The cyclopropylidene moiety in Ethyl 2-cyclopropylideneacetate is a key structural feature that contributes to its reactivity and stability. This three-membered ring system is known for its high strain energy, which makes it a valuable component in the synthesis of complex molecules. Researchers have demonstrated that this compound can serve as an efficient precursor for the construction of bioactive compounds, including pharmaceutical agents and agrochemicals. Its ability to undergo various transformations, such as ring-opening reactions and conjugate additions, has made it a valuable tool in organic synthesis.
Recent studies have focused on the synthesis and characterization of Ethyl 2-cyclopropylideneacetate, particularly in the context of green chemistry. Scientists have developed more sustainable methods for its production, including the use of catalytic systems that minimize waste and reduce environmental impact. These advancements not only enhance the efficiency of the synthesis process but also align with global efforts to promote eco-friendly chemical practices.
In terms of applications, Ethyl 2-cyclopropylideneacetate has been utilized in the development of novel materials with unique properties. For instance, its incorporation into polymer systems has been shown to improve mechanical strength and thermal stability. Additionally, this compound has been explored as a building block for the creation of advanced materials used in electronics and optoelectronics.
One of the most promising areas of research involving Ethyl 2-cyclopropylideneacetate is its role in drug discovery. The compound's ability to act as an intermediate in the synthesis of bioactive molecules has led to its use in the development of potential therapeutic agents. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties, making them candidates for further investigation in pharmacological studies.
The cyclopropane ring in Ethyl 2-cyclopropylideneacetate also plays a crucial role in its reactivity under various reaction conditions. For example, studies have shown that this compound can undergo [2+1] cycloaddition reactions with alkenes and alkynes, providing a straightforward route to complex cyclic structures. Such reactions are not only efficient but also offer excellent control over stereochemistry, making them highly valuable in organic synthesis.
Furthermore, Ethyl 2-cyclopropylideneacetate has been employed as a catalyst or ligand in transition metal-mediated reactions. Its ability to coordinate with metal centers enhances the catalytic activity of these systems, leading to improved yields and selectivity. This property has been exploited in various industrial processes, including olefin polymerization and cross-coupling reactions.
In conclusion, Ethyl 2-cyclopropylideneacetate (CAS No. 74592-36-2) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, materials science, and drug discovery. As research continues to uncover new aspects of this compound's potential, it is expected to play an even more significant role in advancing modern chemistry.
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